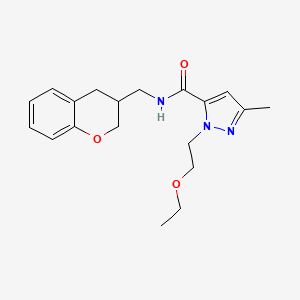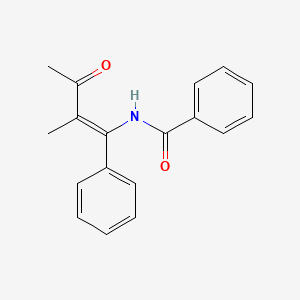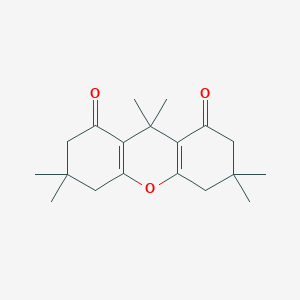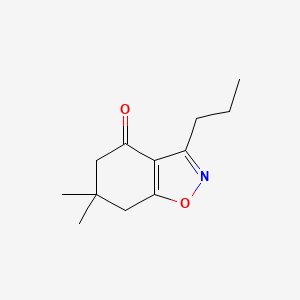![molecular formula C19H15N5 B5666075 11-(2-methyl-1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5666075.png)
11-(2-methyl-1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is part of the benzimidazole condensed ring system family, known for their significant biological activities and diverse chemical properties. Benzimidazole derivatives, including pyrido[1,2-a]benzimidazoles, have been extensively studied for their potential applications in medicinal chemistry, particularly due to their antimicrobial and antineoplastic activities.
Synthesis Analysis
The synthesis of benzimidazole condensed ring systems, including pyrido[1,2-a]benzimidazole derivatives, typically involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or β-aminocrotonate in the presence of ammonium acetate. This process yields a variety of tricyclic compounds, which can further undergo Vilsmeier-Haack formylation, chlorination, and other modifications to introduce various substituents into the ring system, enhancing the compound's biological activity (Rida et al., 1988).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been elucidated using NMR spectroscopy, IR spectroscopy, X-ray diffraction analysis, and elemental analysis. These techniques confirm the presence of the cyclopenta[4,5]pyrido[1,2-a]benzimidazole core and the various substituents introduced through synthetic modifications. Structural analysis plays a crucial role in understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Benzimidazole condensed ring systems participate in a wide range of chemical reactions, including formylation, chlorination, azidation, amination, and methoxylation. These reactions enable the synthesis of derivatives with varied biological activities. For instance, chlorination of pyrido[1,2-a]benzimidazole-4-carbonitriles yields chloropyrido[1,2-a]benzimidazole derivatives, which can be further transformed into azido, amino, piperidino, and methoxy derivatives (Rida et al., 1988).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting points, and crystallinity, are influenced by the nature of the substituents and the molecular structure. These properties are critical for the compound's application in drug formulation and delivery.
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as reactivity, stability, and photophysical properties, are determined by the core structure and substituents. These compounds exhibit fluorescence, making them potential candidates for use in fluorescent probes and markers. Moreover, their reactivity towards nucleophiles and electrophiles is essential for further functionalization and application in synthetic chemistry.
For more in-depth information and further reading on the synthesis, properties, and applications of benzimidazole condensed ring systems and related derivatives, the following references are recommended:
属性
IUPAC Name |
16-(2-methylimidazol-1-yl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-12-21-9-10-23(12)19-14-6-4-5-13(14)15(11-20)18-22-16-7-2-3-8-17(16)24(18)19/h2-3,7-10H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCADTYLJGLGURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dichloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-methylbenzamide](/img/structure/B5665994.png)
![2-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5666000.png)
![1-methyl-5-[(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]-2(1H)-pyridinone](/img/structure/B5666005.png)



![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B5666035.png)

![1-{3-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]-3-oxopropyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5666048.png)
![2-(2-phenyl-1H-imidazol-1-yl)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5666055.png)
![2-{4-[4-(1H-pyrazol-3-yl)benzoyl]-1-piperazinyl}pyrazine](/img/structure/B5666083.png)

![2-methyl-9-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666103.png)
